molecular formula C6H10N4OS B2875014 4-amino-5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 697245-67-3

4-amino-5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2875014
CAS No.: 697245-67-3
M. Wt: 186.23
InChI Key: KAULCNPWAXYWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a tetrahydrofuran moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the corresponding Schiff base, which is then cyclized to yield the triazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, dihydrotriazoles, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-amino-5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole
  • 4-amino-5-fluoro-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Uniqueness

4-amino-5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a triazole ring and a tetrahydrofuran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

4-amino-3-(oxolan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4OS/c7-10-5(8-9-6(10)12)4-2-1-3-11-4/h4H,1-3,7H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAULCNPWAXYWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NNC(=S)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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